5-(3-(Trifluoromethyl)phenyl)pyrimidin-2-amine

Kinase inhibitor selectivity Positional isomerism Structure-activity relationship

5-(3-(Trifluoromethyl)phenyl)pyrimidin-2-amine (CAS 947592-40-7) is a heterocyclic small molecule belonging to the N-phenylpyrimidin-2-amine class, featuring a pyrimidine core with a 2-amino group and a 3-trifluoromethylphenyl substituent at the 5-position. With a molecular formula of C11H8F3N3, a molecular weight of 239.20 g/mol, and a computed XLogP3-AA of 2.4, this compound presents physicochemical properties—moderate lipophilicity and a single hydrogen bond donor—suited for lead-like chemical space exploration.

Molecular Formula C11H8F3N3
Molecular Weight 239.20 g/mol
CAS No. 947592-40-7
Cat. No. B13104891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-(Trifluoromethyl)phenyl)pyrimidin-2-amine
CAS947592-40-7
Molecular FormulaC11H8F3N3
Molecular Weight239.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(N=C2)N
InChIInChI=1S/C11H8F3N3/c12-11(13,14)9-3-1-2-7(4-9)8-5-16-10(15)17-6-8/h1-6H,(H2,15,16,17)
InChIKeyRSHHDEUSTBTJBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-(Trifluoromethyl)phenyl)pyrimidin-2-amine (CAS 947592-40-7): Core Chemical Identity and Procurement Baseline


5-(3-(Trifluoromethyl)phenyl)pyrimidin-2-amine (CAS 947592-40-7) is a heterocyclic small molecule belonging to the N-phenylpyrimidin-2-amine class, featuring a pyrimidine core with a 2-amino group and a 3-trifluoromethylphenyl substituent at the 5-position [1]. With a molecular formula of C11H8F3N3, a molecular weight of 239.20 g/mol, and a computed XLogP3-AA of 2.4, this compound presents physicochemical properties—moderate lipophilicity and a single hydrogen bond donor—suited for lead-like chemical space exploration [1]. It is cataloged as an inhibitor of Aurora kinase A and other kinases, placing it within a competitive landscape of ATP-competitive aminopyrimidine inhibitors . Procurement is typically at ≥98% purity from specialty chemical suppliers, and the compound serves as both a tool compound for kinase research and a versatile intermediate for medicinal chemistry derivatization .

Why In-Class Substitution of 5-(3-(Trifluoromethyl)phenyl)pyrimidin-2-amine Carries Scientific and Procurement Risk


Within the pyrimidin-2-amine kinase inhibitor class, subtle positional isomerism or substituent modifications profoundly alter target engagement, selectivity, and pharmacokinetics, making generic substitution scientifically unsound [1]. For example, shifting the trifluoromethyl group from the 3-position to the 2-position transforms the compound into a potent FGR inhibitor (IC50 = 65 nM) rather than retaining a profile biased toward Aurora kinase A [2]. Similarly, replacing the -CF3 group with -Cl or -CH3, as in 5-(3-chlorophenyl)pyrimidin-2-amine (CAS 947592-43-0), yields analogs with distinct steric and electronic properties that diverge in binding affinity and target selectivity . These structural nuances are not captured by gross similarity metrics and can lead to failed experimental replication, product inconsistency, and flawed biological conclusions if a close analog is casually substituted during procurement [1].

5-(3-(Trifluoromethyl)phenyl)pyrimidin-2-amine (947592-40-7): Quantitative Differentiation Evidence Against Closest Analogs


Positional Isomerism Dictates Kinase Target Selectivity: Meta-CF3 vs. Ortho-CF3

The 3-(trifluoromethyl)phenyl isomer is documented as an Aurora kinase A inhibitor, whereas the 2-(trifluoromethyl)phenyl isomer (CAS 1111105-09-9) demonstrates potent inhibition of FGR kinase (IC50 = 65 nM) [1]. This divergence in reported kinase targets between regioisomers illustrates that the position of the -CF3 substituent on the phenyl ring is a critical determinant of target engagement, influencing both binding pocket complementarity and kinase selectivity profile .

Kinase inhibitor selectivity Positional isomerism Structure-activity relationship

Lipophilic Efficiency Ranking: Meta-CF3 Phenyl vs. Unsubstituted Phenyl Core

Introduction of a 3-CF3 group enhances computed logP relative to the unsubstituted 5-phenylpyrimidin-2-amine scaffold. The target compound exhibits an XLogP3-AA of 2.4, while the unsubstituted analog has a lower computed logP (~1.7), representing a ΔlogP of approximately +0.7 log units [1][2]. This increase in lipophilicity is associated with improved passive membrane permeability, a key parameter in achieving intracellular target engagement for kinase inhibitors [1].

Lipophilic efficiency Drug-likeness Physicochemical optimization

Electronic Modulation of the Pyrimidine Core via Meta-Substituted Trifluoromethyl: Impact on Amine Nucleophilicity

The 3-CF3 substituent exerts an electron-withdrawing inductive effect (-I) on the phenyl ring, which is transmitted to the pyrimidine core through the biaryl bond, reducing the pKa of the 2-amino group relative to electron-donating substituents (-CH3, -OCH3). This modulation is critical for optimizing hydrogen-bonding interactions within the kinase hinge region, where the 2-aminopyrimidine motif acts as a key hinge-binding element in ATP-competitive inhibitors [1]. The 3-CF3 analog is therefore a more faithful hinge-binder than its 3-methylphenyl counterpart (CAS 914349-42-1), which presents a stronger pKa shift that weakens hinge interaction potential [2].

Electronic effects Medicinal chemistry Reactivity optimization

Chlorine vs. Trifluoromethyl Substitution: Impact on Metabolic Stability and CYP Inhibition Liability

In the N-phenylpyrimidin-2-amine series, the 3-CF3 substituent is generally preferred over 3-Cl for reducing CYP450 inhibition liability, a common issue with halogenated aromatics. 5-(3-Chlorophenyl)pyrimidin-2-amine (CAS 947592-43-0) introduces a heavier halogen that can engage in halogen bonding with CYP heme iron, increasing the risk of mechanism-based CYP inactivation. The CF3 group, being isosteric with chlorine but metabolically more inert, provides a favorable balance of steric bulk and metabolic stability without the CYP liability profile [1].

Metabolic stability CYP inhibition Drug safety optimization

Optimal Application Scenarios for 5-(3-(Trifluoromethyl)phenyl)pyrimidin-2-amine Based on Differential Evidence


Aurora Kinase A Chemical Probe Development: Ensuring On-Target Pharmacology

Given the documented Aurora kinase A inhibition, this compound serves as a starting scaffold for chemical probe discovery targeting Aurora-dependent malignancies. Procuring the pure 3-CF3 isomer avoids the confounding FGR inhibitory activity of the 2-CF3 regioisomer (FGR IC50 = 65 nM), enabling data interpretation untainted by off-target kinase effects [1][2].

Intracellular Target Engagement Assays: Leveraging Enhanced Membrane Permeability

With an XLogP3-AA of 2.4—a +0.7 log unit improvement over the unsubstituted phenyl analog—this compound demonstrates superior passive membrane permeability [1]. Researchers performing cellular target engagement assays (e.g., NanoBRET, CETSA) can benefit from improved intracellular exposure without resorting to prodrug strategies or formulation enhancers.

Medicinal Chemistry Hit-to-Lead Optimization: Utilizing the CF3 Hinge-Binding Motif

The electron-withdrawing CF3 group at the meta position optimizes the 2-aminopyrimidine hinge-binding motif by lowering the amine pKa relative to methyl-substituted analogs (Δσmeta = 0.50) [1]. Medicinal chemists can use this scaffold to initiate structure-activity relationship (SAR) exploration around the kinase hinge region, reducing the synthetic cycle count for achieving potent ATP-competitive inhibition.

Parallel SAR Campaigns: CF3 vs. Cl Metabolic Stability Profiling

For drug metabolism and pharmacokinetics (DMPK) teams, the CF3 analog presents a lower CYP inhibition risk compared to the 3-chlorophenyl analog, based on matched molecular pair trends [1]. Procuring both compounds in parallel enables direct head-to-head microsomal stability assays to quantify the metabolic advantage of the CF3 group within the specific chemical series, generating actionable SAR data for lead selection.

Quote Request

Request a Quote for 5-(3-(Trifluoromethyl)phenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.